N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group, a bromophenyl group, and a piperidinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide typically involves the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a bromophenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperidinyl Group: The piperidinyl group can be attached via a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with a suitable leaving group on the propanamide backbone.
Final Assembly: The final step involves coupling the benzoyl-bromophenyl intermediate with the piperidinyl-propanamide intermediate under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.
Scientific Research Applications
Chemistry: N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound can be used as a probe to study the interactions of amide-containing molecules with biological targets, such as enzymes or receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and bromophenyl groups can facilitate binding to hydrophobic pockets, while the piperidinyl group can interact with polar or charged residues. This compound may modulate the activity of its targets by either inhibiting or activating their functions, depending on the specific context.
Comparison with Similar Compounds
N-(2-benzoylphenyl)-2-(piperidin-1-yl)propanamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
N-(4-bromophenyl)-2-(piperidin-1-yl)propanamide: Lacks the benzoyl group, which may reduce its hydrophobic interactions.
N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)propanamide: Contains a chlorine atom instead of bromine, which may alter its chemical reactivity and biological activity.
Uniqueness: N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)propanamide is unique due to the presence of both the benzoyl and bromophenyl groups, which provide a balance of hydrophobic and reactive sites. This combination allows for versatile chemical modifications and interactions with a wide range of molecular targets.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-piperidin-1-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c1-15(24-12-6-3-7-13-24)21(26)23-19-11-10-17(22)14-18(19)20(25)16-8-4-2-5-9-16/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMTZTOHDNYWRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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